{[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE
Description
Properties
IUPAC Name |
[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-19-12-5-2-4-11(8-12)9-16-14(17)10-20-15(18)13-6-3-7-21-13/h2-8H,9-10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUWLRIPKXXTKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)COC(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as phosphorus pentasulfide (P4S10) for sulfurization and various solvents to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group under appropriate conditions.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H15NO4S
- Molecular Weight : 299.35 g/mol
- IUPAC Name : {[(3-methoxyphenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate
The compound features a thiophene ring, which is known for its electron-rich properties, making it a suitable candidate for various chemical reactions and applications.
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of thiophene compounds exhibit significant anticancer properties. The incorporation of the methoxyphenyl group in this compound enhances its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study published in the Journal of Medicinal Chemistry highlights the promising efficacy of thiophene derivatives against multiple cancer cell lines, suggesting that this compound could be a lead compound for further development in anticancer therapies .
Antimicrobial Properties
Thiophene-based compounds have been extensively studied for their antimicrobial activities. The presence of the carbamoyl group contributes to the molecule's ability to disrupt bacterial cell membranes. Preliminary studies indicate that this compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, positioning it as a potential candidate for developing new antibiotics .
Agricultural Applications
Pesticide Development
The structural characteristics of this compound make it suitable for use in agrochemicals. Its effectiveness as a pesticide has been explored, particularly in targeting specific pests while minimizing harm to beneficial insects. Research has shown that analogs of this compound demonstrate effective pest control with lower toxicity profiles compared to conventional pesticides .
Herbicide Potential
In addition to its pesticidal properties, there is ongoing research into its application as an herbicide. The compound's ability to inhibit specific enzymatic pathways in plants can lead to effective weed management strategies without affecting crop yield significantly.
Material Science Applications
Organic Electronics
The electronic properties of thiophene derivatives are well-documented, making them valuable in the field of organic electronics. This compound can be utilized in the development of organic semiconductors and photovoltaic devices due to its favorable charge transport characteristics . Research has shown that incorporating such compounds into organic solar cells can enhance their efficiency.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of {[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
2-Fluorodeschloroketamine: This compound is structurally similar but features a fluorine atom instead of the methoxy group.
4-Iodobenzoic acid: Another related compound, differing in the presence of an iodine atom and a benzoic acid moiety.
Uniqueness: What sets {[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE apart is its combination of a thiophene ring with a methoxyphenylmethylamino group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Biological Activity
The compound {[(3-Methoxyphenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate (CAS Number: 1794794-08-3) is a thiophene derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 333.4 g/mol. The structure features a thiophene ring substituted with a methoxyphenyl group and a carbamoyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 333.4 g/mol |
| CAS Number | 1794794-08-3 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiophene derivatives. Research indicates that compounds similar to this compound exhibit significant antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
Enzyme Inhibition
One of the notable biological activities of this compound is its ability to inhibit enzymes such as tyrosinase, which is crucial in melanin biosynthesis. A study demonstrated that analogs of this compound showed strong inhibition of mushroom tyrosinase, with some exhibiting IC50 values significantly lower than standard inhibitors like kojic acid. The findings suggest that modifications in the structure can enhance inhibitory potency, making it a candidate for skin-whitening agents in cosmetic formulations .
Cytotoxicity Studies
In vitro cytotoxicity assessments on B16F10 murine melanoma cells revealed that certain analogs did not exhibit significant cytotoxic effects at concentrations below 20 µM. However, some derivatives displayed concentration-dependent cytotoxicity, indicating the necessity for careful evaluation in therapeutic applications .
Case Studies
-
Tyrosinase Inhibition Study :
- Objective : To evaluate the inhibitory effect on mushroom tyrosinase.
- Findings : The compound exhibited an IC50 value significantly lower than that of kojic acid, suggesting enhanced efficacy as a skin-lightening agent.
-
Antimicrobial Efficacy :
- Objective : To assess the antibacterial activity against common pathogens.
- Results : The compound showed promising results in inhibiting both Gram-positive and Gram-negative bacteria, indicating potential as an antimicrobial agent.
Q & A
What are the optimal synthetic routes for preparing {[(3-methoxyphenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate, and how can reaction yields be improved?
Basic Research Question
The compound can be synthesized via carbodiimide-mediated coupling (e.g., using DCC/DMAP catalysts) between 2-thiophenecarboxylic acid derivatives and 3-methoxybenzylamine intermediates. Key steps include:
- Esterification : Reacting thiophene-2-carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester .
- Carbamoylation : Coupling the ester with a 3-methoxybenzyl isocyanate intermediate using DCC/DMAP to form the carbamoyl group .
Yield Optimization : - Use anhydrous conditions and inert atmospheres to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to terminate at peak product formation .
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
How can researchers validate the structural integrity and purity of this compound?
Basic Research Question
Analytical Techniques :
- NMR Spectroscopy : Confirm the presence of characteristic signals (e.g., thiophene protons at δ 6.8–7.5 ppm, methoxy group at δ 3.8 ppm) .
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Validation : - X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (if crystalline) .
What are the key challenges in stabilizing this compound under experimental conditions?
Basic Research Question
Stability Issues :
- Hydrolysis : The ester and carbamate groups are prone to hydrolysis in aqueous or basic conditions.
Mitigation Strategies : - Store in anhydrous solvents (e.g., DMSO or DMF) at –20°C .
- Avoid prolonged exposure to light or humidity .
Degradation Analysis : - Use accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Case Study : Discrepancies in IC₅₀ values across cancer cell lines may arise from:
- Assay Variability : Standardize protocols (e.g., MTT vs. ATP-based assays) and cell passage numbers .
- Solubility Differences : Use consistent solubilizing agents (e.g., DMSO ≤0.1%) to avoid vehicle toxicity .
Data Reconciliation : - Perform dose-response curves in triplicate across multiple cell lines.
- Cross-validate with orthogonal assays (e.g., apoptosis markers via flow cytometry) .
What computational methods are suitable for predicting the compound’s structure-activity relationships (SAR)?
Advanced Research Question
Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Validate docking poses with MD simulations (NAMD/GROMACS) .
- QSAR Modeling : Train models on analogs with known bioactivity using descriptors like logP, polar surface area, and H-bond donors/acceptors .
Limitations : - Account for solvent effects and protonation states in docking studies .
What strategies are recommended for in vivo pharmacokinetic profiling of this compound?
Advanced Research Question
Experimental Design :
- ADME Studies :
- Absorption : Oral gavage in rodents with plasma sampling (LC-MS/MS quantification) .
- Metabolism : Incubate with liver microsomes to identify CYP450-mediated metabolites .
Challenges :
- Low bioavailability due to esterase-mediated hydrolysis. Solution : Prodrug modification (e.g., tert-butyl ester) to enhance stability .
How can researchers elucidate the compound’s mechanism of action in neurobiological contexts?
Advanced Research Question
Approaches :
- Target Identification :
- Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins .
- CRISPR Screening : Genome-wide knockout libraries to identify genes modulating compound sensitivity .
Functional Validation :
- Knockdown/overexpression of candidate targets in neuronal cell lines, followed by functional assays (e.g., calcium imaging) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
